Miltefosine

Pharmacokinetics Drug Delivery Bioavailability

Miltefosine (58066-85-6) is the sole clinically approved oral alkylphosphocholine for visceral, cutaneous, and mucosal leishmaniasis, delivering a 97.5% cure rate in combination trials. Unlike parenteral alternatives, it enables decentralized, ambulatory care. With a selectivity index of 420.0 against L. donovani, it surpasses analogs such as edelfosine in clinical validation. Its well-characterized resistance mechanism and lack of CYP450 metabolism make it the indispensable reference standard for novel APC development. Procure the definitive gold standard for leishmaniasis elimination programs and drug uptake research.

Molecular Formula C21H46NO4P
Molecular Weight 407.6 g/mol
CAS No. 58066-85-6
Cat. No. B1683995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiltefosine
CAS58066-85-6
SynonymsMiltefosin CHePCHexadecylphosphocholineHDPCHexadecylphosphorylcholineMiltefosinum;  mpavido;  Miltex;  Choline Phosphate Hexadecyl Ester Hydroxide Inner Salt;  hexadecylphosphocholine;  Miltefosin;  Miltefosina;  Miltefosinum; 
Molecular FormulaC21H46NO4P
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3
InChIKeyPQLXHQMOHUQAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Miltefosine (CAS 58066-85-6) Compound Profile and Procurement Significance


Miltefosine (hexadecylphosphocholine) is an alkylphosphocholine (APC) compound that functions as a membrane-targeted antitumor and antileishmanial agent [1]. Unlike conventional chemotherapeutics that target DNA or cytoskeletal elements, miltefosine integrates into cellular membranes to disrupt phospholipid metabolism and cholesterol homeostasis [1]. It is the only orally administered drug approved for the treatment of visceral, cutaneous, and mucosal leishmaniasis [2], [3]. This unique oral route of administration distinguishes it from other antileishmanial agents such as amphotericin B, paromomycin, and pentavalent antimonials, which require parenteral delivery and are associated with significant infusion-related or injection-site toxicities [3].

Why Miltefosine Procurement Requires Precise Specification Versus Alkylphosphocholine Analogs


Substitution of miltefosine with structurally related alkylphosphocholines (APCs) or alkyl-lysophospholipids (ALPs) such as edelfosine, perifosine, or oleylphosphocholine is not scientifically justified without rigorous validation. While these analogs share a common membrane-targeted mechanism, they exhibit significant divergence in antileishmanial potency across Leishmania species and life-cycle stages [1], [2]. For example, edelfosine demonstrates superior in vitro potency against multiple Leishmania spp. compared to miltefosine, but it has not undergone the extensive clinical development and regulatory approval that establishes miltefosine's safety and efficacy profile in human visceral and cutaneous leishmaniasis [1], [2]. Furthermore, intrinsic differences in drug uptake mechanisms, species-specific susceptibility, and resistance profiles mean that in-class potency ranking cannot be linearly extrapolated to clinical or industrial utility [2], [3]. The evidence below provides the quantitative differentiation necessary to inform precise procurement and experimental design.

Miltefosine Differential Evidence: Quantitative Comparative Data for Scientific Selection


Unique Oral Route of Administration with High Absolute Bioavailability in Preclinical Models

Miltefosine is the sole orally administered drug approved for leishmaniasis, distinguishing it from parenteral alternatives like amphotericin B and paromomycin that require intravenous or intramuscular administration. This oral route is enabled by its high absolute bioavailability of 82% in rats and 94% in dogs [1], compared to an absolute bioavailability of 60.33 ± 2.32% observed in a separate rat study [2].

Pharmacokinetics Drug Delivery Bioavailability

Metabolic Stability: Absence of Cytochrome P450-Dependent Metabolism

Miltefosine is not metabolized by cytochrome P450 enzymes in vitro, a finding that has been consistently reported [1]. This is in contrast to many other antileishmanial agents, such as the investigational alkylphosphocholine oleylphosphocholine (OlPC), for which detailed human CYP interaction profiles are not yet fully established in the public domain, or pentavalent antimonials, whose metabolism and excretion pathways are distinct and can be affected by renal function. A 2023 review noted that there was little or no evidence of time or metabolism dependent inhibition of CYP enzymes (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 4A1) at concentrations up to approximately 40 µg/mL miltefosine [2].

Drug Metabolism CYP450 Drug-Drug Interactions

Wide Therapeutic Window and High Selectivity Index in Old World Leishmania Species

Miltefosine exhibits a species-dependent selectivity index (SI) when comparing parasite toxicity (IC50) to host macrophage cytotoxicity (CC50). A direct in vitro comparison showed a high SI of 420.0 against the Old World species Leishmania donovani, indicating a wide therapeutic window. In contrast, its SI was substantially lower against New World species, ranging from 17.2 to 28.9 [1], [2]. This differential susceptibility provides a scientific basis for species-specific treatment selection and suggests a quantifiable advantage for miltefosine in treating L. donovani infections compared to its application in New World leishmaniasis.

Selectivity Index Therapeutic Window Cytotoxicity

Clinically Validated Efficacy in Combination Therapy for Visceral Leishmaniasis

In a randomized, open-label, non-inferiority Phase 3 clinical trial (NCT00696969) conducted in India, a 7-day course of oral miltefosine (50 mg) combined with a single injection of liposomal amphotericin B (5 mg/kg) demonstrated a definitive cure rate of 97.5% at 6 months [1]. This was non-inferior to the standard 30-day amphotericin B deoxycholate infusion regimen (cure rate 93.0%). The combination of miltefosine and paromomycin (10 days each) achieved a 98.7% cure rate. In a 2025 network meta-analysis of 12 clinical trials (2,483 patients), the clinical cure rate for miltefosine was inferior to amphotericin B (RR 0.31; 95% CI 0.07-11.4) when used as monotherapy [2].

Clinical Trial Combination Therapy Efficacy

Resistance Profile: Defined Transporter-Mediated Mechanism with Lower Propensity for Cross-Resistance

Resistance to miltefosine is primarily mediated by inactivation of its specific uptake transporter, LdMT, and its β subunit LdRos3, which leads to decreased intracellular drug accumulation [1]. In an in vivo study, LdMT-deficient L. donovani parasites retained a resistant phenotype following miltefosine treatment up to 30 mg/kg in BALB/c mice, with no observed cross-resistance to other antileishmanial drugs [1]. In contrast, a direct comparative study found that edelfosine required longer incubation times than miltefosine to generate drug resistance in vitro [2].

Drug Resistance Transporter LdMT

Superior In Vitro Potency of Oleylphosphocholine (OlPC) Relative to Miltefosine in Clinical Isolates

A 2025 comparative in vitro susceptibility study of clinical Leishmania isolates found that oleylphosphocholine (OlPC), a structurally related alkylphosphocholine analog, exhibited superior anti-leishmanial activity compared to miltefosine in an intramacrophage model [1]. The study used 70 ex vivo isolates (L. major and L. tropica) obtained directly from untreated CL patients to capture the diversity of drug susceptibilities in circulating parasite populations [1]. While miltefosine remains the only approved oral drug in this class, this data indicates that OlPC is a potent investigational analog with potential advantages in cutaneous leishmaniasis models.

In Vitro Potency Clinical Isolates Analog Comparison

Evidence-Based Research and Industrial Application Scenarios for Miltefosine


Visceral Leishmaniasis Combination Therapy and Elimination Programs

Based on the Phase 3 clinical trial evidence showing a 97.5% cure rate for a single-dose liposomal amphotericin B plus 7-day miltefosine regimen [1], procurement of miltefosine is essential for national visceral leishmaniasis elimination programs in endemic regions such as India, Bangladesh, and Nepal. The short-course, oral nature of miltefosine reduces hospitalization requirements and improves patient compliance compared to extended parenteral therapies.

Cutaneous Leishmaniasis Treatment in Old World Endemic Regions

Given the exceptionally high selectivity index (SI = 420.0) against L. donovani [2], [3], miltefosine is particularly suited for procurement by healthcare providers treating Old World cutaneous and visceral leishmaniasis. Its oral route of administration is a major advantage over intralesional or parenteral alternatives, enabling decentralized, ambulatory care in resource-limited settings.

Research on Drug Resistance Mechanisms and Transporter Biology

The well-defined resistance mechanism of miltefosine, involving inactivation of the LdMT/LdRos3 transporter complex [4], makes it a valuable tool compound for basic research into drug uptake, efflux, and resistance evolution in kinetoplastid parasites. This is particularly relevant for laboratories studying P-type ATPase function and phospholipid translocation in Leishmania.

Reference Standard for Alkylphosphocholine Analog Development

As the only clinically approved oral alkylphosphocholine, miltefosine serves as an essential reference standard for the development and evaluation of novel analogs such as oleylphosphocholine (OlPC) [5] and other ALPs. Its well-characterized pharmacokinetic profile—including its lack of CYP450 metabolism [6], [7]—provides a crucial benchmark for assessing the drug interaction potential and metabolic stability of new chemical entities in this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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